Bienvenue dans la boutique en ligne BenchChem!

3,4-Dihydro-2-imino-2H-pyrrol-5-amine

Tautomerism Solid-state structure Crystallography

3,4-Dihydro-2-imino-2H-pyrrol-5-amine (CAS 503-84-4), historically designated succinimidine or 2,5-pyrrolidinediimine, is a five-membered nitrogen heterocycle (C₄H₇N₃, MW 97.12 g/mol) belonging to the rare imidine functional class—the nitrogen analogues of imides. First synthesized in the mid-1950s, its definitive structural characterization remained unresolved until 2023, when single-crystal X-ray diffraction revealed it crystallizes not as the historically proposed symmetric imidine tautomer but as an asymmetric imino-amine: 2-imino-3,4-dihydro-2H-pyrrol-5-amine.

Molecular Formula C4H7N3
Molecular Weight 97.12 g/mol
CAS No. 503-84-4
Cat. No. B3343083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2-imino-2H-pyrrol-5-amine
CAS503-84-4
Molecular FormulaC4H7N3
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESC1CC(=N)N=C1N
InChIInChI=1S/C4H7N3/c5-3-1-2-4(6)7-3/h1-2H2,(H3,5,6,7)
InChIKeyDQDKOANVADPVQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-2-imino-2H-pyrrol-5-amine (CAS 503-84-4) | Rare Imidine-Class Heterocycle with Definitive Solid-State Structure


3,4-Dihydro-2-imino-2H-pyrrol-5-amine (CAS 503-84-4), historically designated succinimidine or 2,5-pyrrolidinediimine, is a five-membered nitrogen heterocycle (C₄H₇N₃, MW 97.12 g/mol) belonging to the rare imidine functional class—the nitrogen analogues of imides [1]. First synthesized in the mid-1950s, its definitive structural characterization remained unresolved until 2023, when single-crystal X-ray diffraction revealed it crystallizes not as the historically proposed symmetric imidine tautomer but as an asymmetric imino-amine: 2-imino-3,4-dihydro-2H-pyrrol-5-amine [2]. This structural clarification provides a verifiable basis for differentiating it from its closest in-class analogs, including glutarimidine (six-membered ring), the hydrolyzed imino-imide congener 5-amino-3,4-dihydro-2H-pyrrol-2-one, and the fully reduced 3,4-dihydro-2H-pyrrol-5-amine (2-amino-1-pyrroline).

Why 3,4-Dihydro-2-imino-2H-pyrrol-5-amine Cannot Be Interchanged with Structural Analogues


The 2023 crystallographic study by Aristov et al. demonstrates that the solid-state tautomeric identity of 3,4-dihydro-2-imino-2H-pyrrol-5-amine (succinimidine) is fundamentally different from the historically presumed symmetric imidine form—and distinct from its six-membered homologue glutarimidine [1]. This tautomeric state dictates the compound's hydrogen-bonding network, protonation site, and reactivity profile with nucleophiles such as hydrazine [2]. Generic substitution with congeners like 3,4-dihydro-2H-pyrrol-5-amine (CAS 872-34-4, the fully reduced 2-amino-1-pyrroline lacking the imino group) or 5-amino-3,4-dihydro-2H-pyrrol-2-one (the hydrolyzed imino-imide) would introduce different hydrogen-bond donor/acceptor counts, altered basicity (predicted pKa ~10.84 for the target vs. distinct values for analogues), and divergent coordination chemistry . These differences render simple interchange scientifically unsound for applications requiring precise tautomeric control.

Quantitative Differentiation Evidence for 3,4-Dihydro-2-imino-2H-pyrrol-5-amine vs. Closest Analogues


Solid-State Tautomeric Identity: Asymmetric Imino-Amine vs. Symmetric Imidine Form

Single-crystal X-ray diffraction conclusively demonstrates that 3,4-dihydro-2-imino-2H-pyrrol-5-amine (1) adopts an asymmetric imino-amine tautomer in the solid state, not the symmetric imidine tautomer historically depicted in textbooks since 1883 [1]. The C–N bond lengths alternate between short (C=NH imino, indicative of double-bond character) and long (C–NH₂ amine, single-bond character) across the molecular backbone [1]. This contrasts with the symmetric C–N bond lengths that would be expected for the classical imidine tautomer. The six-membered ring homologue glutarimidine (2) similarly crystallizes as an asymmetric imino-amine, but as a methanol monosolvate (C₅H₉N₃·CH₃OH), indicating differing crystal packing and solvation propensity between the two ring-size analogues [1].

Tautomerism Solid-state structure Crystallography Imidine chemistry

Gas-Phase Tautomer Stability: Computed Free-Energy Difference Between Symmetric and Asymmetric Forms

DFT calculations reported in the supporting information of Aristov et al. (2023) indicate that in the gas phase, the symmetric 'succinimidine' tautomer (historically presumed) is approximately 1.9 kcal mol⁻¹ more stable than the asymmetric imino-amine form observed crystallographically [1]. This small but significant energy difference suggests that crystal packing forces and intermolecular hydrogen bonding in the solid state override the intrinsic gas-phase preference, stabilizing the asymmetric tautomer. This computational finding provides quantitative energetic context for the tautomeric behavior of 3,4-dihydro-2-imino-2H-pyrrol-5-amine and underscores that its solid-state structure cannot be predicted from gas-phase calculations alone, a property not characterized for most commercially available heterocyclic amines [1].

Computational chemistry Tautomer energetics DFT Thermodynamic stability

Distinct Reactivity with Hydrazine: Regioselective Formation of 6-Hydrazino-3-hydrazono-tetrahydropyridazine vs. Analogues

Elvidge and Pickett (1972) demonstrated that 2,5-di-iminopyrrolidine (succinimidine, 1) reacts with excess hydrazine to yield 6-hydrazino-3-hydrazono-2,3,4,5-tetrahydropyridazine (2) as a defined product, whereas the hydrolyzed congener 5-imino-2-pyrrolidone (13) reacts with hydrazine to give a distinct product: 6-hydrazino-4,5-dihydropyridazin-3(2H)-one (14) [1]. This divergent reactivity demonstrates that the imino group at the 2-position (present in the target compound but absent in the imino-imide congener) directs a different condensation pathway. Additionally, succinonitrile itself reacts with hydrazine under different conditions to give polymeric or dimeric products, further distinguishing the pre-formed imidine heterocycle as a superior starting material for specific pyridazine derivatives [1].

Synthetic chemistry Regioselectivity Hydrazine condensation Heterocycle functionalization

Predicted pKa Differentiation from Fully Reduced and Hydrolyzed Analogues

The predicted acid dissociation constant (pKa) of 3,4-dihydro-2-imino-2H-pyrrol-5-amine is 10.84 ± 0.20 (predicted, ChemicalBook) . This value reflects the basicity of the imino-amine system and dictates its ionization state under physiological or preparative conditions. In contrast, the fully reduced analogue 3,4-dihydro-2H-pyrrol-5-amine (2-amino-1-pyrroline, CAS 872-34-4, C₄H₈N₂, MW 84.12) has a different molecular formula lacking the imino nitrogen, and the hydrolyzed congener 5-amino-3,4-dihydro-2H-pyrrol-2-one (C₄H₆N₂O) introduces a carbonyl oxygen that alters hydrogen-bonding capacity. The predicted pKa of ~10.84 places the target compound in a distinct basicity regime compared to typical aliphatic amines (pKa ~10–11 for protonated amines) and pyrrole-like systems (pKa ~0.4 for pyrrolinium ion) [1], enabling predictable protonation control in applications requiring specific charge states.

Physicochemical properties Basicity pKa prediction Ionization state

Protonation Site Selectivity: Terminal Imine vs. Ring Nitrogen in HCl Salt Formation

Crystallographic analysis of the hydrochloride salt of 3,4-dihydro-2-imino-2H-pyrrol-5-amine reveals that protonation occurs selectively at the terminal imine nitrogen rather than the ring nitrogen [1]. The salt crystallizes as a rare 1:1:1 solvate of 5-amino-3,4-dihydro-2H-pyrrol-2-iminium chloride, the neutral free base, and water (C₄H₈N₃⁺·Cl⁻·C₄H₇N₃·H₂O, designated 1·HCl) [1]. This protonation pattern—at the exocyclic imine rather than the endocyclic ring nitrogen—is consistent with pKa considerations for terminal versus internal imines and contrasts with what might be expected for the classical symmetric imidine structure. In comparison, glutarimidine (2) was not reported as an HCl salt in the same study, preventing a direct head-to-head salt formation comparison but highlighting the unique ability of the five-membered ring system to form this specific stoichiometric solvate [1].

Salt formation Protonation site Crystal engineering Hydrochloride salt

Where 3,4-Dihydro-2-imino-2H-pyrrol-5-amine Delivers Verifiable Advantage: Evidence-Based Application Scenarios


Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Design

The definitive asymmetric imino-amine structure with alternating short (C=NH) and long (C–NH₂) bonds provides two electronically and sterically distinct nitrogen donor sites on a rigid five-membered ring scaffold [1]. This contrasts with the symmetric binding modes that would be expected from the historically presumed imidine tautomer. Researchers designing bimetallic complexes or MOFs requiring differentiated metal-binding pockets can exploit this inherent asymmetry, which is crystallographically verified and not subject to the tautomeric ambiguity that plagued earlier literature [1].

Synthesis of 3,6-Disubstituted Tetrahydropyridazine Derivatives

As demonstrated by Elvidge and Pickett (1972), 3,4-dihydro-2-imino-2H-pyrrol-5-amine reacts regioselectively with hydrazine to yield 6-hydrazino-3-hydrazono-2,3,4,5-tetrahydropyridazine [2]. This product is inaccessible from the hydrolyzed imino-imide congener (which yields a pyridazinone) or from succinonitrile (which yields polymers). For medicinal chemistry programs targeting pyridazine-based scaffolds—a privileged structure in kinase inhibitors and anti-inflammatory agents—the target compound offers a unique starting material with demonstrated synthetic utility [2].

Crystal Engineering and Solid-State Formulation Studies

The compound crystallizes as a solvent-free imino-amine, whereas its six-membered ring homologue glutarimidine crystallizes only as a methanol monosolvate [1]. Additionally, the hydrochloride salt forms a well-defined 1:1:1 solvate (iminium chloride : free base : water) with protonation exclusively at the terminal imine [1]. These features enable the compound to serve as a model system for studying tautomer-dependent crystal packing, hydrogen-bonded network formation, and the influence of ring size on solvate propensity—information critical for solid-state formulation and polymorph screening in pharmaceutical development [1].

Building Block for Iminopyrrolidine-Based Bioactive Molecules

The 2-iminopyrrolidine scaffold is a recognized pharmacophore in cardiovascular and anti-inflammatory patent literature (e.g., US 4,699,918; EP 1,614,680) [3][4]. While the unsubstituted parent compound 3,4-dihydro-2-imino-2H-pyrrol-5-amine itself has limited reported bioactivity data, its structurally authenticated imino-amine tautomeric state provides a rational starting point for structure-based drug design, where the precise location of hydrogen-bond donors and acceptors determines target engagement. The predicted pKa of ~10.84 further informs the ionization state at physiological pH, supporting the design of derivatives with optimized pharmacokinetic profiles.

Quote Request

Request a Quote for 3,4-Dihydro-2-imino-2H-pyrrol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.